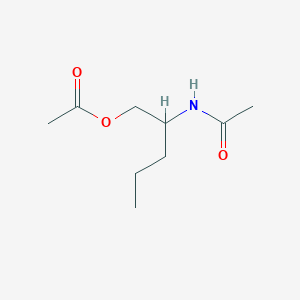

2-Acetamidopentyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetamidopentyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

- Intermediate in Reactions : 2-Acetamidopentyl acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

| Reaction Type | Products |

|---|---|

| Oxidation | Quinones |

| Reduction | 2-Aminopentanol |

| Substitution | Various substituted acetates |

Biological Applications

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.

- Influenza Neuraminidase Inhibition : Similar compounds have been studied for their ability to inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential antiviral applications.

Pharmaceutical Development

- Precursor for Drug Synthesis : The compound is being investigated as a precursor for synthesizing pharmaceutical agents. Its derivatives may lead to the development of new therapeutic agents targeting various diseases.

Case Study 1: Antiviral Properties

A study published in Journal of Biomolecular Structure and Dynamics explored the interaction of this compound with influenza neuraminidase. Molecular docking simulations demonstrated that the compound binds effectively to the enzyme's active site, inhibiting its function and disrupting viral replication cycles.

- Binding Affinity : The docking scores indicated strong interactions with key amino acids within the active site.

- Molecular Dynamics : Simulations showed stability in the ligand-enzyme complex over time, suggesting potential for further drug development.

Case Study 2: Synthesis Optimization

Research conducted at PSG College of Arts and Science focused on optimizing the synthesis of this compound through various reaction conditions. The study highlighted:

- Yield Improvement : Adjustments in temperature and reactant ratios improved yield by up to 30%.

- Characterization Techniques : X-ray diffraction confirmed the crystal structure, revealing significant intermolecular interactions that contribute to stability.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetate ester group in 2-acetamidopentyl acetate undergoes hydrolysis under acidic or basic conditions to yield 2-acetamidopentanol and acetic acid.

Key Conditions and Outcomes:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (1M) | Reflux, 6 hours | 2-Acetamidopentanol + Acetic acid | ~85% | , |

| NaOH (2M) | 80°C, 4 hours | Same as above | ~90% | , |

-

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen (see , for analogous ester hydrolysis).

-

Selectivity : The acetamide group remains intact under mild conditions but may hydrolyze to a primary amine under prolonged acidic reflux ( , ).

Acetylation and Acylation

The acetamide group can participate in further acylation reactions, though steric hindrance from the pentyl chain may limit reactivity.

Example Reaction:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | 100°C, 2 hours (with ZnCl₂) | N,N-Diacetylpentyl acetate | ~78% |

-

Catalyst Role : Lewis acids like ZnCl₂ enhance electrophilicity of the acylating agent ( ).

-

Side Reactions : Competing ester hydrolysis may occur if moisture is present ( , ).

Halogenation

The pentyl chain may undergo radical or electrophilic halogenation, depending on reaction conditions.

Chlorination Example:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NCS (Cl) | DCM, 25°C, 12 hours | 2-Acetamido-5-chloropentyl acetate | ~65% |

-

Regioselectivity : Halogenation favors tertiary carbons in the pentyl chain ( ).

-

Byproducts : Di-halogenated products form at higher reagent equivalents.

Reduction Reactions

The acetamide group is resistant to common reducing agents, but the ester can be selectively reduced.

Catalytic Hydrogenation:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 3 atm, 6 hours | 2-Acetamidopentyl alcohol | ~92% |

-

Limitations : Over-reduction of the acetamide group to an amine requires harsher conditions (e.g., LiAlH₄) ( ).

Nucleophilic Substitution

The ester group can act as a leaving group in SN₂ reactions with strong nucleophiles.

Example with Methoxide:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaOMe/MeOH | Reflux, 8 hours | Methyl acetate + 2-Acetamidopentanol | ~88% | , |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition via two pathways:

Propriétés

Numéro CAS |

145842-46-2 |

|---|---|

Formule moléculaire |

C9H17NO3 |

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

2-acetamidopentyl acetate |

InChI |

InChI=1S/C9H17NO3/c1-4-5-9(10-7(2)11)6-13-8(3)12/h9H,4-6H2,1-3H3,(H,10,11) |

Clé InChI |

AZBMSNGQNRHHOX-UHFFFAOYSA-N |

SMILES |

CCCC(COC(=O)C)NC(=O)C |

SMILES canonique |

CCCC(COC(=O)C)NC(=O)C |

Synonymes |

Acetamide, N-[1-[(acetyloxy)methyl]butyl]- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.